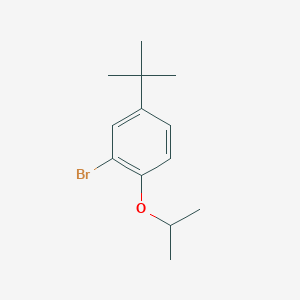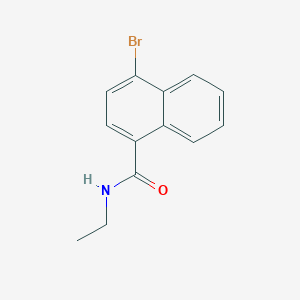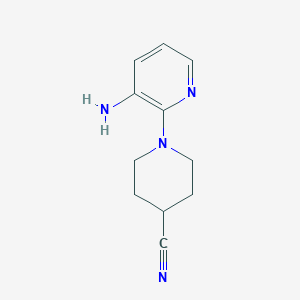
1-(3-アミノピリジン-2-イル)ピペリジン-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is a chemical compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a cyano group
科学的研究の応用
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of the compound “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound acts as a potent and selective inhibitor of CHK1 . It is an adenosine triphosphate (ATP) competitive inhibitor, meaning it competes with ATP for binding to the active site of the CHK1 kinase . This inhibits the kinase activity of CHK1, preventing it from phosphorylating its substrates and thus disrupting the cell cycle checkpoints controlled by CHK1 .
Biochemical Pathways
The inhibition of CHK1 affects the cell cycle checkpoints in Synthesis (S) or Gap 2 (G2) phase . Normally, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . By inhibiting CHK1, this compound disrupts these processes, potentially leading to cell death in cells with DNA damage .
Pharmacokinetics
It is mentioned that similar compounds have shown issues with metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The result of the action of “1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile” is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and efficacy as a single agent . By inhibiting CHK1, it disrupts the cell’s ability to repair DNA damage, which can lead to cell death, particularly in cancer cells that have high levels of DNA damage .
生化学分析
Biochemical Properties
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as checkpoint kinase 1 (CHK1), which is involved in DNA damage response and cell cycle regulation . The interaction between 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile and CHK1 occurs through binding to the ATP-binding site of the enzyme, leading to inhibition of its kinase activity . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile has been observed to affect various types of cells and cellular processes. In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CHK1 activity . This inhibition disrupts the DNA damage response, leading to the accumulation of DNA damage and subsequent cell death. Furthermore, 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can influence cell signaling pathways, such as the PI3K/AKT pathway, by modulating the activity of key proteins involved in these pathways . This modulation can result in altered gene expression and changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CHK1, preventing the phosphorylation of downstream targets involved in the DNA damage response . By inhibiting CHK1 activity, 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile disrupts the cell cycle and promotes apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile may result in cumulative effects on cellular function, such as sustained inhibition of CHK1 activity and prolonged cell cycle arrest . These temporal effects highlight the importance of monitoring the stability and activity of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CHK1 activity and induce apoptosis in cancer cells without causing significant toxicity . Higher doses may lead to adverse effects, such as off-target inhibition of other kinases and disruption of normal cellular processes . It is crucial to determine the optimal dosage of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile to achieve therapeutic efficacy while minimizing potential toxic effects.
Metabolic Pathways
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which can affect its bioavailability and pharmacokinetics . Additionally, 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile may interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s activity and function within the cells.
Subcellular Localization
The subcellular localization of 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile may localize to the nucleus, where it can interact with nuclear proteins involved in DNA damage response and gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with piperidine-4-carbonitrile under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
化学反応の分析
Types of Reactions: 1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.
類似化合物との比較
1-(3-Aminopyridin-2-yl)piperidine-4-carbonitrile is similar to other compounds containing piperidine and pyridine rings, such as 1-(3-aminopyridin-2-yl)piperidin-4-ol and 1-(3-aminopyridin-2-yl)piperidin-4-ylmethanol
特性
IUPAC Name |
1-(3-aminopyridin-2-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-8-9-3-6-15(7-4-9)11-10(13)2-1-5-14-11/h1-2,5,9H,3-4,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDELUBJSOLDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

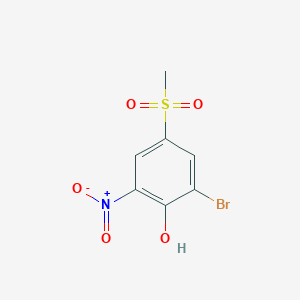

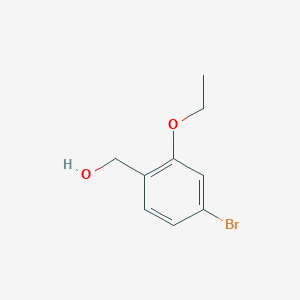

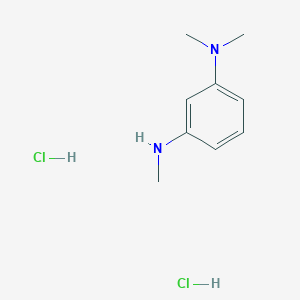


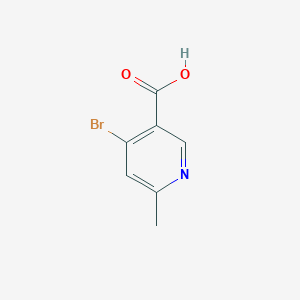
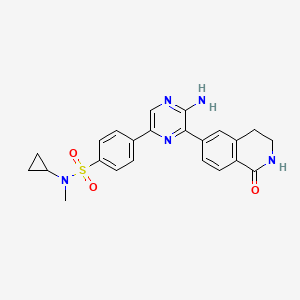
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
